(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate
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Overview
Description
(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate is a chemical compound with the molecular formula C16H12Cl4O3. It is a derivative of phenol, containing two chlorine atoms in its structure. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate typically involves the reaction of 2,3-dichlorophenol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols .
Scientific Research Applications
(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its effects on various biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound affects various pathways, including those involved in cell division and growth regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2,3-Dichlorophenol: A precursor in the synthesis of (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. Its dual chlorination pattern enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2,3-dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4O3/c17-10-6-7-13(12(19)9-10)22-8-2-5-15(21)23-14-4-1-3-11(18)16(14)20/h1,3-4,6-7,9H,2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJRDDWNOKDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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